Pki-402

PI3K inhibitor mTOR inhibitor biochemical assay

PKI-402 is an equipotent class I PI3K/mTOR dual inhibitor (IC50 2–16 nM) with wild-type-equivalent potency against PI3Kα E545K and H1047R oncogenic mutants (IC50 3 nM). Unlike GDC-0980 or BEZ235, it delivers unbiased pan-PI3K inhibition without isoform selectivity gaps. Profiled against 236 kinases (<10 µM off-target for 234/236), ensuring confident target engagement. Documented tumor regression (50% volume reduction, MDA-MB-361 xenografts, 100 mg/kg × 5d) with transient pAkt suppression (<24 h) makes it ideal for pulse-chase studies and PIK3CA-mutant oncology research.

Molecular Formula C29H34N10O3
Molecular Weight 570.6 g/mol
CAS No. 1173204-81-3
Cat. No. B612131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePki-402
CAS1173204-81-3
SynonymsPKI402;  PKI 402;  PK-I402.
Molecular FormulaC29H34N10O3
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1
InChIInChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41)
InChIKeyZAXFYGBKZSQBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
Storage0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PKI-402 (CAS 1173204-81-3) PI3K/mTOR Dual Inhibitor Procurement Guide: Key Specifications and Differentiated Activity Profile


PKI-402 is a triazolopyrimidine-based small molecule that functions as a selective, reversible, ATP-competitive, equipotent dual inhibitor of class I PI3Ks and mTOR [1]. It targets wild-type PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR at low nanomolar concentrations, and maintains potent activity against the clinically relevant PI3Kα oncogenic mutants E545K and H1047R [2]. The compound was discovered and optimized at Wyeth Research as a result of a systematic lead optimization program [3].

Why PKI-402 Cannot Be Directly Substituted with Other PI3K/mTOR Inhibitors in Research Applications


Despite the abundance of PI3K/mTOR dual inhibitors, compound substitution is inadvisable due to substantial variations in three critical selection criteria: PI3K isoform selectivity profiles, PI3Kα mutant versus wild-type potency ratios, and functional in vivo pharmacodynamic response durations. PKI-402 exhibits a distinct equipotent inhibition pattern across class I PI3K isoforms and mTOR (IC50 range: 2-16 nM) , whereas close analogs such as GDC-0980 demonstrate >5-fold selectivity differences across isoforms and BEZ235 shows a 75 nM IC50 for PI3Kβ [1]. Furthermore, PKI-402 maintains wild-type-equivalent potency against E545K and H1047R mutants (IC50 = 3 nM) , a feature not universally shared among in-class compounds. These biochemical distinctions translate into divergent biomarker suppression durations and tumor regression outcomes, as demonstrated in direct comparative studies with PF-04691502 [2].

PKI-402 Quantitative Differentiation Guide: Evidence-Based Comparison Against Key PI3K/mTOR Inhibitors


Biochemical Potency Comparison: PKI-402 vs. GDC-0980 on PI3Kα and mTOR

PKI-402 demonstrates superior biochemical potency against PI3Kα and mTOR compared to GDC-0980 (Apitolisib). PKI-402 inhibits PI3Kα with an IC50 of 2 nM and mTOR with an IC50 of 3 nM . In contrast, GDC-0980 exhibits a PI3Kα IC50 of 5 nM and an mTOR Ki of 17 nM in cell-free assays .

PI3K inhibitor mTOR inhibitor biochemical assay

PI3K Isoform Selectivity Profile: PKI-402 vs. BEZ235 on PI3Kβ

PKI-402 exhibits a balanced pan-PI3K inhibition profile with an IC50 of 7 nM for PI3Kβ [1]. In contrast, BEZ235 (NVP-BEZ235) shows markedly reduced potency against PI3Kβ with an IC50 of 75 nM [2].

PI3K isoform selectivity PI3Kβ inhibition off-target profiling

PI3Kα Mutant Activity Preservation: PKI-402 Maintains Wild-Type Equivalent Potency

PKI-402 maintains full potency against the clinically prevalent PI3Kα oncogenic mutants E545K and H1047R, with IC50 values of 3 nM for both mutants, equivalent to its wild-type PI3Kα IC50 of 2 nM [1]. Comprehensive kinase selectivity profiling against 236 human protein kinases revealed that PKI-402 only displays inhibitory activity against C-Raf and B-Raf with IC50 of 7 μM, with activity against all other kinases exceeding 10 μM IC50 .

PI3Kα mutants E545K H1047R oncogenic mutations

In Vivo Tumor Regression and Sustained Growth Inhibition: PKI-402 Efficacy in MDA-MB-361 Xenografts

In the MDA-MB-361 breast cancer xenograft model (Her2+ and PIK3CA E545K mutant), PKI-402 administered at 100 mg/kg (i.v., daily for 5 days, one round) reduced initial tumor volume from 260 mm³ to 129 mm³ and prevented tumor regrowth for 70 days [1]. In normal tissues (heart and lung), PKI-402 at 100 mg/kg had minimal effect on p-Akt and induced no detectable cleaved PARP .

tumor regression xenograft model breast cancer PIK3CA mutant

Direct Comparative Pharmacodynamics: PKI-402 vs. PF-04691502 in Neuroendocrine Tumor Models

In a direct head-to-head comparison study in NET cell lines (BON and QGP-1), treatment with PF-04691502 decreased pAkt (Ser473) expression for up to 72 hours compared with control, whereas decreased pAkt expression was noted for less than 24 hours with PKI-402 [1].

pharmacodynamics pAkt suppression neuroendocrine tumors radiosensitization

Chemical Structural Classification: PKI-402 Represents a Distinct Triazolopyrimidine Scaffold

PKI-402 is a morpholino derivative with fused pyrimidines and represents the triazolopyrimidine scaffold class [1]. It is distinguished from other dual PI3K/mTOR inhibitors by its unique chemical architecture: BEZ235 is an imidazoquinazoline derivative, GDC-0980 is a morpholino derivative without fused pyrimidines, and BKM120 is a bismorphalino derivative [2].

chemical scaffold triazolopyrimidine morpholino derivative structure-activity relationship

PKI-402 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Studies Targeting PIK3CA-Mutant Tumor Models (E545K and H1047R)

PKI-402 is particularly well-suited for research applications involving PIK3CA-mutant cancer models, as it maintains wild-type-equivalent potency against both E545K and H1047R mutants (IC50 = 3 nM vs. WT IC50 = 2 nM) . In MDA-MB-361 cells (Her2+, PIK3CA E545K mutant), 30 nM PKI-402 induces cleaved PARP within 4 hours [1]. This preserved mutant potency makes PKI-402 a preferred tool compound for studies of PIK3CA-driven oncogenesis and therapeutic resistance in breast cancer, endometrial cancer, and colorectal cancer models.

Xenograft Studies Requiring Demonstrated Tumor Regression and Sustained Response

For preclinical efficacy studies where demonstration of frank tumor regression (rather than mere growth inhibition) is a key endpoint, PKI-402 provides well-validated benchmark data. In the MDA-MB-361 breast cancer xenograft model, PKI-402 at 100 mg/kg (daily × 5 days) reduced tumor volume by 50% (260 mm³ to 129 mm³) and prevented regrowth for 70 days . This extensive in vivo characterization across breast, glioma (U87MG), and NSCLC (A549) xenograft models provides a robust reference dataset for comparative efficacy studies [1].

Acute-Response Pharmacodynamic Studies Requiring Short-Duration Target Inhibition

Based on direct comparative pharmacodynamic data showing that PKI-402 suppresses pAkt (Ser473) for less than 24 hours versus up to 72 hours for PF-04691502 , PKI-402 is optimally deployed in experimental protocols where acute, transient target inhibition is desired. This property is advantageous for pulse-chase experiments, studies of signaling pathway recovery kinetics, and combination treatments where overlapping inhibitor exposure is to be avoided.

Kinase Selectivity Profiling Studies Requiring Clean Off-Target Profiles

PKI-402 has been comprehensively profiled against a 236-human kinase panel, demonstrating minimal off-target activity: only C-Raf and B-Raf show measurable inhibition (IC50 = 7 μM), with all other 234 kinases displaying IC50 > 10 μM . This extensive selectivity dataset, exceeding the typical 50-100 kinase panels used for many comparator compounds, makes PKI-402 an ideal candidate for studies where kinase selectivity confidence is paramount, such as target validation and mechanism-of-action investigations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pki-402

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.